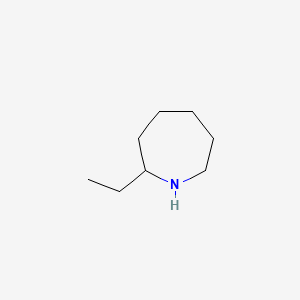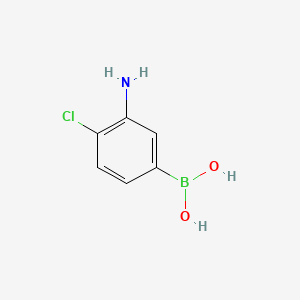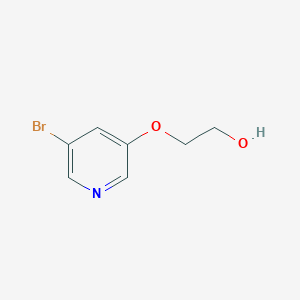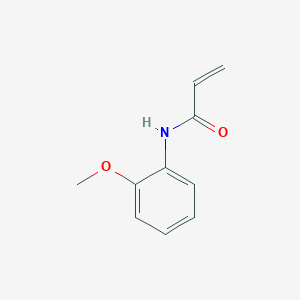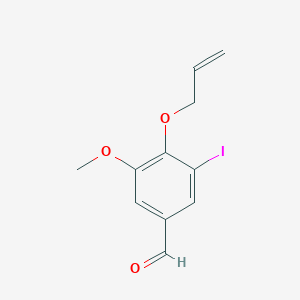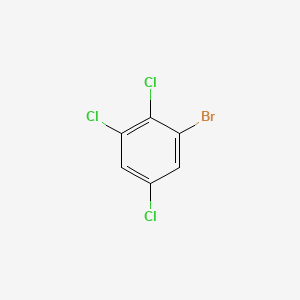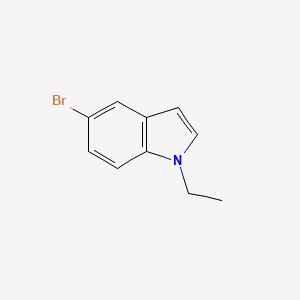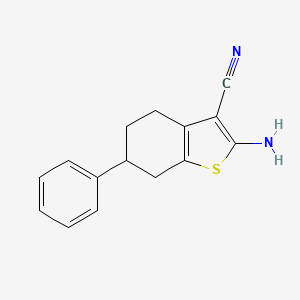
3-Bromo-6-ethoxy-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-ethoxy-2-methylpyridine (3-BEPM) is a small molecule, found naturally in some plants, that has recently come to the forefront of scientific research. It is a pyridine derivative, and is composed of a bromo substituent, an ethoxy substituent, and a methyl substituent, all attached to a pyridine ring. 3-BEPM is a versatile compound, with a wide range of applications in scientific research, ranging from synthesis to biochemical and physiological effects.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- Aminations of Bromo-Derivatives of Ethoxypyridine : The amination of 3-bromo-4-ethoxypyridine with potassium amide in liquid ammonia yields 2-amino-4-ethoxypyridine, indicating a potential intermediate in these reactions (Pieterse & Hertog, 2010).
- Reactivity with Hydrochloric Acid : Bromo-derivatives of ethoxypyridine, when heated with aqueous hydrochloric acid, undergo various transformations, including substitution and rearrangement reactions (Hertog & Bruyn, 2010).
- Aminations of Bromopyridines : Aminations of various bromopyridines, including 2-bromo-6-ethoxypyridine, lead to different reaction types, such as substitutions and ring transformations, highlighting the compound's versatility (Streef & Hertog, 2010).
Solvent Influence on Reactivity
- Effect of Solvent Polarity : Higher solvent polarity accelerates the substitution processes observed in reactions involving bromo- and alkoxy-derivatives of nitropyridines, such as 2-bromo-3-ethoxy-6-nitropyridine (Hertog & Jouwersma, 1953).
Synthesis of Specific Compounds
- Synthesis of 6-Methylfuro[2,3-b]pyridine : Demonstrates the conversion of ethyl 2-ethoxy-6-methylpyridine-3-carboxylate into a complex compound, showing the potential use of ethoxy-methylpyridine derivatives in synthetic organic chemistry (Abramenko & Zhiryakov, 1972).
- Tautomerism Studies : Investigates the bromination of ethoxy-hydroxypyridines, indicating the impact of tautomerism on chemical reactions involving these compounds (Kolder & Hertog, 2010).
Advanced Applications
- Functionalization for Electrophile Introduction : Discusses selective bromination and subsequent reactions of 2-methoxy-6-methylpyridine, providing insights into advanced functionalization techniques (Gray, Konopski, & Langlois, 1994).
Safety and Hazards
Mécanisme D'action
Target of Action
3-Bromo-6-ethoxy-2-methylpyridine is a bromopyridine derivative . It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the SM coupling reaction, this compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction affects the biochemical pathways involved in carbon–carbon bond formation .
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in a dry, cool, and well-ventilated place . It forms explosive mixtures with air on intense heating , and its stability can be affected by exposure to moist air or water .
Propriétés
IUPAC Name |
3-bromo-6-ethoxy-2-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-3-11-8-5-4-7(9)6(2)10-8/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBGDYWVDOXQAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406211 |
Source


|
| Record name | 3-bromo-6-ethoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610278-93-8 |
Source


|
| Record name | 3-bromo-6-ethoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
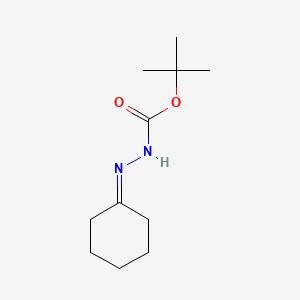
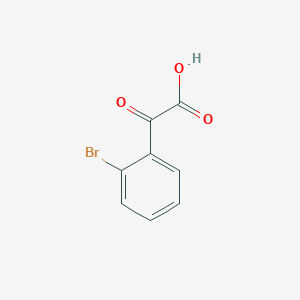
![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)
